molecular formula C22H25ClN2O3 B601752 11-Hydroxy Dihydro Loratadine CAS No. 133284-74-9

11-Hydroxy Dihydro Loratadine

Cat. No.: B601752
CAS No.: 133284-74-9
M. Wt: 400.9
InChI Key:
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Description

11-Hydroxy Dihydro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by its molecular formula C22H25ClN2O3 and is known for its enhanced pharmacological properties compared to its parent compound .

Mechanism of Action

Target of Action

11-Hydroxy Dihydro Loratadine, also known as Loratadine EP Impurity A, is a metabolite of Loratadine . Loratadine is a second-generation antihistamine used to manage symptoms of allergic rhinitis . The primary targets of Loratadine are peripheral H1 receptors .

Mode of Action

Like other second-generation antihistamines, Loratadine is selective for peripheral H1 receptors . These qualities result in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .

Biochemical Pathways

It is known that loratadine and its metabolites inhibit the binding of pyrilamine to rat brain h1 receptors . This suggests that this compound may have similar effects.

Pharmacokinetics

Loratadine and its major metabolite, desloratadine, are known to be extensively metabolized by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .

Result of Action

The action of loratadine results in the management of symptoms of allergic rhinitis . Given that this compound is a metabolite of Loratadine, it may contribute to these effects.

Action Environment

It is known that pharmaceutical care products, including antihistamines like loratadine, have been detected in waters throughout the world and their increasing environmental pollution is one of the greatest concerns of the scientific community . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

11-Hydroxy Dihydro Loratadine plays a crucial role in biochemical reactions as a metabolite of Loratadine. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP3A4 and CYP2D6, which are responsible for its formation from Loratadine . These interactions involve the hydroxylation of Loratadine, leading to the production of this compound. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving histamine receptors. By interacting with these receptors, this compound can modulate gene expression and cellular metabolism. For example, it has been observed to inhibit melanogenesis in human melanocytes by downregulating microphthalmia-associated transcription factor and tyrosinase, thereby affecting melanin production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to histamine receptors, particularly H1 receptors, and inhibits their activity. This inhibition leads to a decrease in histamine-mediated responses, such as allergic reactions. Additionally, this compound can modulate the activity of enzymes involved in melanin production, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended antihistaminic effects, reducing allergic reactions without significant adverse effects. At higher doses, this compound can cause toxic effects, including alterations in liver enzyme levels and potential hepatotoxicity. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation from Loratadine by cytochrome P450 enzymes. The primary enzymes responsible for this conversion are CYP3A4 and CYP2D6. These enzymes catalyze the hydroxylation of Loratadine, leading to the production of this compound. This compound can further undergo metabolic transformations, influencing metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is distributed widely in the body, with significant accumulation in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. The distribution pattern is influenced by its interactions with specific transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interactions with cellular components and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Loratadine typically involves the hydroxylation of Loratadine. This process can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy Dihydro Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Hydroxy Dihydro Loratadine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11-Hydroxy Dihydro Loratadine stands out due to its enhanced pharmacological properties, including increased binding affinity for H1 receptors and potentially reduced side effects. The presence of the hydroxyl group also allows for further chemical modifications, making it a versatile compound for pharmaceutical research and development .

Properties

IUPAC Name

ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-2-28-21(26)25-12-9-17(10-13-25)22(27)19-8-7-18(23)14-16(19)6-5-15-4-3-11-24-20(15)22/h3-4,7-8,11,14,17,27H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWGYTXDYNKXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108638
Record name Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133284-74-9
Record name Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133284-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxy dihydro loratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133284749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-HYDROXY DIHYDRO LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EJO90SZA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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